2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a combination of benzodioxole, furan, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed by reacting with formaldehyde under acidic conditions.
Synthesis of Benzothiazole Moiety: The benzothiazole ring can be synthesized from o-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reactions: The benzodioxole and benzothiazole intermediates can be coupled with furan-2-ylmethylamine through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents like nitric acid (HNO3) for nitration.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for drug design and development.
Medicine
In medicinal chemistry, 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide: Similar structure but lacks the methyl group on the benzothiazole ring.
2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(benzo[d]thiazol-2-yl)acetamide: Similar structure but lacks both the methoxy and methyl groups on the benzothiazole ring.
Uniqueness
The presence of the methoxy and methyl groups on the benzothiazole ring in 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide may confer unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-14-5-7-18(27-2)21-22(14)31-23(24-21)25(12-16-4-3-9-28-16)20(26)11-15-6-8-17-19(10-15)30-13-29-17/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDNZHOOCFPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CO3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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